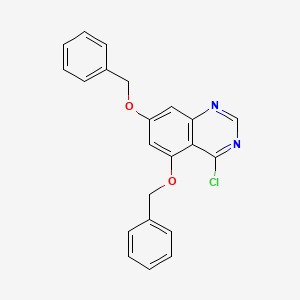
5,7-Bis(benzyloxy)-4-chloroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(benzyloxy)-4-chloroquinazoline: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This particular compound is characterized by the presence of two benzyloxy groups at the 5 and 7 positions and a chlorine atom at the 4 position of the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(benzyloxy)-4-chloroquinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl alcohol or its derivatives in the presence of a suitable base.
Chlorination: The chlorine atom can be introduced at the 4 position through electrophilic chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core or the benzyloxy groups, potentially leading to the formation of dihydroquinazoline derivatives or benzyl alcohol derivatives.
Substitution: The chlorine atom at the 4 position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Dihydroquinazoline derivatives or benzyl alcohol derivatives.
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,7-Bis(benzyloxy)-4-chloroquinazoline is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs targeting specific enzymes or receptors.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects. They have been explored as potential anticancer agents, kinase inhibitors, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5,7-Bis(benzyloxy)-4-chloroquinazoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby inhibiting their activity. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
- 5,7-Bis(benzyloxy)-4-methylquinazoline
- 5,7-Bis(benzyloxy)-2-phenylquinazoline
- 5,7-Bis(benzyloxy)-4-chloro-2-methylquinazoline
Comparison: Compared to these similar compounds, 5,7-Bis(benzyloxy)-4-chloroquinazoline is unique due to the presence of the chlorine atom at the 4 position. This chlorine atom can significantly influence the compound’s reactivity, stability, and interaction with biological targets. For instance, the chlorine atom can enhance the compound’s ability to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C22H17ClN2O2 |
|---|---|
Poids moléculaire |
376.8 g/mol |
Nom IUPAC |
4-chloro-5,7-bis(phenylmethoxy)quinazoline |
InChI |
InChI=1S/C22H17ClN2O2/c23-22-21-19(24-15-25-22)11-18(26-13-16-7-3-1-4-8-16)12-20(21)27-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2 |
Clé InChI |
VMNMVHBYMAMEHO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC3=C(C(=C2)OCC4=CC=CC=C4)C(=NC=N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


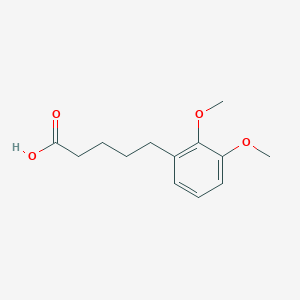
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)
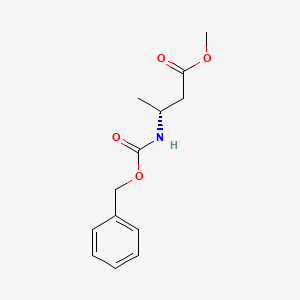
![2-Butyl-4-chloro-5-[(4-cyclohexylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15245262.png)


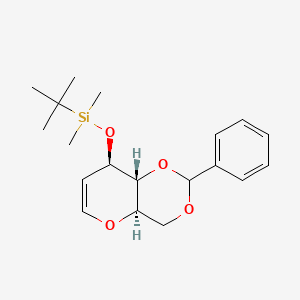

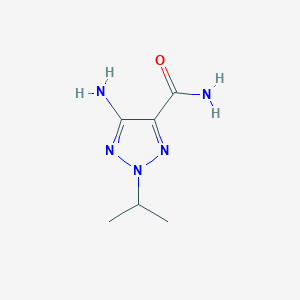

![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)
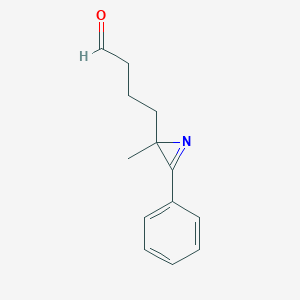
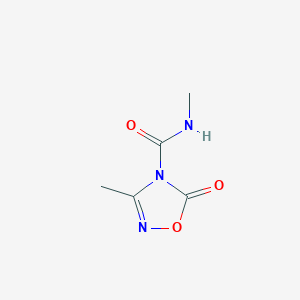
![6-Methyloxazolo[5,4-b]pyridine-2-thiol](/img/structure/B15245334.png)
